Diisooctyl maleate

Description

Properties

CAS No. |

1330-76-3 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

bis(6-methylheptyl) but-2-enedioate |

InChI |

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3 |

InChI Key |

QIGLLCHDIZAZFE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |

Isomeric SMILES |

CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |

Other CAS No. |

1330-76-3 |

Origin of Product |

United States |

Foundational & Exploratory

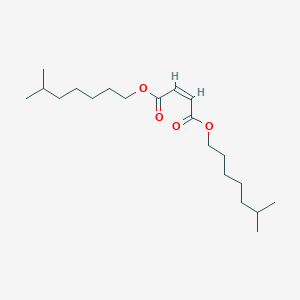

Diisooctyl maleate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is an organic compound belonging to the class of dialkyl maleates. It is the diester of maleic acid and isooctyl alcohol. Primarily, DIOM serves as a versatile comonomer in the synthesis of various polymers and as a plasticizer, enhancing the flexibility and durability of materials.[1] Its applications span across the manufacturing of latex paints, adhesives, and coatings.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and characterization of diisooctyl maleate.

Chemical Structure and Properties

This compound is characterized by a central carbon-carbon double bond in a cis configuration, flanked by two carboxylate groups, each esterified with an isooctyl group. The isooctyl group is a branched eight-carbon alkyl chain.

Chemical Identity

| Identifier | Value |

| IUPAC Name | bis(6-methylheptyl) (2Z)-but-2-enedioate |

| Synonyms | This compound, DIOM, Maleic acid, diisooctyl ester, 2-Butenedioic acid (Z)-, diisooctyl ester, RC Comonomer DIOM[3] |

| CAS Number | 1330-76-3[3] |

| Molecular Formula | C₂₀H₃₆O₄[3] |

| Molecular Weight | 340.50 g/mol [3] |

| Chemical Structure |

|

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow, oily transparent liquid[1] |

| Odor | Ester-like |

| Boiling Point | 203 °C at 0.67 kPa |

| Freezing Point | -50 °C |

| Density | 0.944 g/cm³ |

| Flash Point | 170 °C (open cup) |

| Solubility | Insoluble in water, miscible with ether[1] |

| Refractive Index | 1.4535 |

| Viscosity | 17 mPa·s at 23 °C |

Chemical Properties

This compound is a relatively stable compound under standard conditions. As a monomer, it can undergo polymerization with other monomers such as vinyl acetate (B1210297) and acrylates. The presence of the double bond allows for addition reactions. It is also a key intermediate in the synthesis of other chemicals, including surfactants.[1]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[3]

Materials:

-

Maleic Anhydride

-

Isooctyl Alcohol

-

Toluene (B28343) (solvent)

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and temperature controller, combine maleic anhydride and isooctyl alcohol.

-

Add toluene to the mixture to act as a solvent.

-

Introduce a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to a temperature of 115 °C and maintain for 3 hours with continuous stirring.

-

After the initial reaction, increase the temperature to 185-205 °C and continue the reaction for an additional 5 hours to drive the dual-esterification to completion.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 60 °C.

-

The crude this compound can be purified by filtration to remove the catalyst, followed by vacuum distillation to remove unreacted starting materials and solvent.

// Nodes Reactants [label="Maleic Anhydride\n+\nIsooctyl Alcohol\n+\nToluene (Solvent)\n+\np-Toluenesulfonic Acid (Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionVessel [label="Reaction Vessel\n(Stirrer, Condenser, Temp. Control)"]; Step1 [label="Initial Reaction:\n115°C for 3 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Dual-Esterification:\n185-205°C for 5 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(e.g., TLC)"]; Cooling [label="Cooling to 60°C"]; Purification [label="Purification:\nFiltration & Vacuum Distillation"]; Product [label="this compound (DIOM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> ReactionVessel; ReactionVessel -> Step1; Step1 -> Step2; Step2 -> Monitoring [style=dashed]; Monitoring -> Step2 [style=dashed]; Step2 -> Cooling; Cooling -> Purification; Purification -> Product; }

References

Diisooctyl Maleate (CAS 1330-76-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl maleate (B1232345) (DIOM), CAS number 1330-76-3, is a diester of maleic acid and isooctyl alcohol. Primarily utilized as a plasticizer and a comonomer in the polymer industry, its applications extend to the synthesis of various organic compounds. This technical guide provides an in-depth overview of diisooctyl maleate, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known toxicological and biological effects. Due to its predominant industrial use, literature on specific signaling pathways in the context of drug development is limited; therefore, this guide focuses on its chemical characteristics and potential as an endocrine-disrupting chemical.

Physicochemical Properties

This compound is a clear, colorless to light-yellow oily liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1330-76-3 | [2] |

| Molecular Formula | C20H36O4 | [2] |

| Molecular Weight | 340.50 g/mol | [2] |

| Appearance | Clear, colorless to light-yellow oily liquid | [1][3] |

| Melting Point | -50 °C | [1] |

| Boiling Point | 203 °C at 0.67 kPa | [1] |

| Density | 0.944 g/cm³ | [1] |

| Refractive Index | 1.4535 | [1] |

| Flash Point | 170 °C (open cup) | [1] |

| Solubility | Miscible with ether, slightly soluble in water | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[4][5]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound using an acid catalyst, a common and effective method.

Materials:

-

Maleic anhydride

-

Isooctyl alcohol (2-ethylhexanol is often used)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (as a water-carrying agent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Reaction vessel equipped with a Dean-Stark apparatus, reflux condenser, and thermometer

Procedure:

-

Reaction Setup: In a reaction vessel, combine maleic anhydride, isooctyl alcohol (in a molar ratio of 1:2.1 to 1:2.2), and a catalytic amount of p-toluenesulfonic acid.[5] Add toluene to the mixture.

-

Esterification: Heat the reaction mixture to reflux. The reaction temperature is typically maintained between 115°C and 140°C.[4][5] Water produced during the esterification is azeotropically removed using the Dean-Stark apparatus.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches the desired level.[3] The reaction time is typically several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude this compound.[3]

-

Further purify the product by vacuum distillation.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of this compound and identify any impurities.

Experimental Protocol:

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in this compound and confirm its structure.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected over a range of 4000-600 cm⁻¹. A background spectrum should be acquired prior to the sample analysis.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H (alkyl) | Stretching |

| ~1730 | C=O (ester) | Stretching |

| ~1645 | C=C (alkene) | Stretching |

| ~1200-1100 | C-O (ester) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the detailed molecular structure of this compound.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

-

¹H NMR: Acquire the proton NMR spectrum. The vinylic protons of the maleate backbone are expected to appear as a singlet around δ 6.2-6.3 ppm. The protons of the isooctyl chains will appear in the upfield region (δ 0.8-4.2 ppm) with characteristic splitting patterns.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbonyl carbons of the ester groups are expected around δ 165 ppm, and the olefinic carbons around δ 130 ppm. The carbons of the isooctyl chains will appear in the upfield region.

Applications

This compound has several key industrial applications:

-

Plasticizer: It is used to increase the flexibility and durability of polymers, particularly PVC.[7]

-

Comonomer: It is copolymerized with other monomers, such as vinyl acetate and acrylates, to produce adhesives, emulsion paints, and textile coatings.[7]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, notably in the production of succinic acid derivatives and surfactants like dioctyl sodium sulfosuccinate (B1259242).[3][7]

Toxicology and Biological Effects

The biological effects of this compound are not extensively studied in the context of drug development. The available data primarily focus on its toxicological profile.

Endocrine Disruption: this compound is considered a potential endocrine-disrupting chemical.[8] Like other phthalates and plasticizers, there is concern that it may interfere with the body's hormonal systems. The primary mechanism of action for many endocrine disruptors involves interaction with nuclear receptors, such as the estrogen and androgen receptors, leading to altered gene expression.[8]

In Vitro Studies: Some in vitro studies on maleate derivatives have indicated potential negative effects on testicular germ and somatic cells.

It is important to note that specific signaling pathways modulated by this compound have not been clearly elucidated in the scientific literature. Research in this area is ongoing.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-n-octyl maleate | C20H36O4 | CID 6433353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 5. CN1045592C - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. DIOCTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 8. mdpi.com [mdpi.com]

Diisooctyl Maleate: A Comprehensive Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed overview of Diisooctyl maleate (B1232345). This document consolidates critical information on its nomenclature, physicochemical properties, and key experimental applications, with a focus on its role in polymer science and potential relevance to pharmaceutical formulations. While Diisooctyl maleate is a valuable comonomer and plasticizer, it is important to note that a comprehensive search of scientific literature did not reveal its direct involvement in biological signaling pathways.

Synonyms and Chemical Identifiers

For clarity and precision in scientific communication and literature searches, it is essential to be familiar with the various synonyms and identifiers for this compound. The compound is known by several names, including its IUPAC designation, trade names, and registry numbers. This section provides a consolidated reference for these terms.

It is also important to distinguish this compound (CAS: 1330-76-3), derived from isooctyl alcohol, from Dioctyl maleate (DOM) or Di-n-octyl maleate (CAS: 2915-53-9), derived from n-octanol. While sometimes used interchangeably in industrial contexts, they are distinct chemical entities.

| Identifier Type | Identifier | Source |

| Primary Common Name | This compound | |

| IUPAC Name | bis(6-methylheptyl) (Z)-but-2-enedioate | [1] |

| CAS Number | 1330-76-3 | [1][2][3][4] |

| Deprecated CAS Number | 117548-27-3 | [1][4] |

| European Community (EC) Number | 215-547-2 | [1] |

| Molecular Formula | C₂₀H₃₆O₄ | [1][2] |

| Chemical Names | Maleic acid, diisooctyl ester | [1][4] |

| 2-Butenedioic acid (Z)-, diisooctyl ester | [1][3] | |

| Bis(6-methylheptyl) maleate | [1][5] | |

| Di-iso-octyl maleate | [1] | |

| Trade Names / Commercial Identifiers | RC Comonomer DIOM | [1][3][4] |

| Octomer DIOM | [1][4] | |

| Bisomer D10M | [1][4] | |

| DIOM | [4][5] | |

| Other Identifiers | HSDB 5812 | [1] |

| EINECS 215-547-2 | [1] | |

| NSC 6373 | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and material characterization.

| Property | Value | Source |

| Molecular Weight | 340.5 g/mol | [1][2][3] |

| Appearance | Clear liquid | [6] |

| Odor | Slight, ester-like | [6] |

| Melting Point | -60 °C | [6] |

| 91 °C | [4] | |

| Boiling Point | 164 °C @ 10 mbar | [6] |

| 377 °C | [3] | |

| 409.8 ± 18.0 °C at 760 mmHg | [4] | |

| Flash Point | 185 °C | [6] |

| 190.4 ± 19.6 °C | [4] | |

| Density | 0.94 @ 20°C | [6] |

| 0.9 ± 0.1 g/cm³ | [4] | |

| Solubility in water | Insoluble | [3][6] |

| Viscosity | 8.29 mPa·s @ 20°C | [6] |

| Refractive Index | 1.458 | [4] |

| log Pow (Partition Coefficient) | 7.24 | [6] |

| 5.81 | [3] |

Experimental Protocols and Workflows

This compound is primarily utilized in the synthesis of polymers and other organic compounds. This section provides detailed methodologies for its synthesis and its application in copolymerization reactions.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[4] A general procedure is outlined below, based on a patent describing the preparation of this compound.[3]

Materials:

-

Maleic anhydride

-

Isooctanol

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Color fixative

-

Sodium carbonate solution

-

Water

Protocol:

-

Alcoholysis and Initial Esterification:

-

Charge the reactor with isooctanol and maleic anhydride.

-

Add a suitable catalyst and a color fixative.

-

Heat the mixture to 115 °C to initiate the primary dual-esterification reaction.

-

-

Second Stage Esterification:

-

Increase the temperature to 185-205 °C to drive the reaction to completion, forming this compound.

-

-

Neutralization and Washing:

-

Cool the reaction mixture.

-

Wash the crude product with a sodium carbonate solution to neutralize the acidic catalyst.

-

Follow with water washes to remove any remaining salts and impurities.

-

-

Drying and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent.

-

The crude this compound can be further purified by vacuum distillation if required.

-

Free-Radical Copolymerization with Vinyl Acetate (B1210297)

This compound is often used as a comonomer to impart flexibility and other desired properties to polymers.[4] The following protocol for the free-radical solution copolymerization of vinyl acetate with an analogous dialkyl maleate provides a representative experimental workflow.

Materials:

-

Vinyl acetate (VAc), purified by distillation

-

This compound (DIOM)

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Chloroform (CHCl₃), as solvent

-

Nitrogen gas (N₂)

-

n-Hexane (for precipitation)

Protocol:

-

Monomer and Initiator Preparation:

-

In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.

-

Add the initiator, AIBN, to the monomer solution.

-

-

Degassing:

-

Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

-

-

Polymerization:

-

Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring.

-

Maintain the reaction for a specified time to achieve the desired monomer conversion.

-

-

Precipitation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.

-

Collect the precipitated polymer by filtration.

-

Dry the polymer under a vacuum to a constant weight.

-

Summary

This compound is a versatile chemical intermediate with a range of synonyms and well-characterized physicochemical properties. Its primary application in a scientific context is in polymer chemistry, where it serves as a comonomer to enhance polymer flexibility. The provided experimental protocols for its synthesis and copolymerization offer a foundation for researchers working with this compound. While it has applications in pharmaceutical-related industries as a plasticizer, there is currently no scientific evidence to suggest its direct involvement in biological signaling pathways. Future research may explore its biocompatibility and potential for more advanced applications in drug delivery systems and medical devices.

References

- 1. Dioctyl Maleate (142-16-5) at Nordmann - nordmann.global [nordmann.global]

- 2. benchchem.com [benchchem.com]

- 3. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 4. This compound | C20H36O4 | CID 5370584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIOCTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 6. Dioctyl maleate synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of Diisooctyl maleate

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Diisooctyl maleate (B1232345) (DIOM). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes involving DIOM.

Chemical Identity and Nomenclature

Diisooctyl maleate is the diester of maleic acid and isooctyl alcohol. It is important to distinguish between different isomers, which may be referenced under different CAS numbers. The term "this compound" most commonly refers to the branched-chain isomer, derived from isooctyl alcohol (typically 6-methylheptanol).

-

Common Name: this compound (DIOM)

-

Systematic IUPAC Name: bis(6-methylheptyl) (2Z)-but-2-enedioate[1]

-

Molecular Formula: C₂₀H₃₆O₄[1]

-

Molecular Weight: 340.50 g/mol [1]

Another related compound is Dioctyl maleate (DOM), which can sometimes refer to the straight-chain isomer, di-n-octyl maleate (CAS Number: 2915-53-9). While both are used as plasticizers and comonomers, their physical properties can differ slightly due to the variation in the alkyl chain structure.[3] This guide will focus on this compound (CAS 1330-76-3).

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various industrial and research settings.

| Property | Value | Units | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | - | [4] |

| Odor | Mild, ester-like | - | [4] |

| Boiling Point | 409.8 ± 18.0 | °C at 760 mmHg | [5] |

| Melting Point | 91 | °C | [5][6][] |

| Density | 0.9 ± 0.1 | g/cm³ | [5] |

| Flash Point | 190.4 ± 19.6 | °C | [5] |

| Refractive Index | 1.458 | - | [5] |

| Viscosity | approx. 17 | cps at 25°C | [4] |

| Water Solubility | Insoluble | - | [6] |

| Solubility in Organic Solvents | Miscible with methanol, ethanol, acetone, diethyl ether, N,N-dimethylformamide and toluene | - | [8] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by its ester functional groups and the carbon-carbon double bond of the maleate moiety.

-

Ester Hydrolysis: Like other esters, DIOM can be hydrolyzed under acidic or basic conditions to yield isooctyl alcohol and maleic acid.

-

Polymerization: The double bond in the maleate backbone allows DIOM to act as a comonomer in polymerization reactions with other vinyl monomers such as vinyl acetate, vinyl chloride, and acrylates. This property is fundamental to its use as an internal plasticizer, where it is incorporated directly into the polymer chain, imparting flexibility.[9]

-

Addition Reactions: The electron-deficient double bond can participate in various addition reactions. For instance, it can undergo sulfonation to produce dioctyl sodium sulfosuccinate (B1259242), a widely used surfactant.

-

Isomerization: Under the influence of heat or catalysts (acids or bases), this compound can isomerize to its geometric isomer, Diisooctyl fumarate.[8]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using a simple distillation or a micro-boiling point method.[10][11][12]

Protocol: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place approximately 5-10 mL of this compound and a few boiling chips into the distilling flask.[11]

-

Heating: Gently heat the flask.

-

Measurement: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature on the thermometer as the liquid condenses. Record the atmospheric pressure.

Measurement of Density

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.[13][14]

Protocol: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance.

-

Volume Measurement: Add a known volume (e.g., 10 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Filled Cylinder: Reweigh the graduated cylinder containing the liquid.

-

Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of liquid).

Determination of Viscosity

The viscosity of this compound can be measured using various types of viscometers, such as a falling sphere viscometer or a rotational viscometer.[15][16][17][18]

Protocol: Falling Sphere Viscometer

-

Apparatus Setup: Fill a graduated cylinder with this compound.

-

Sphere Drop: Gently drop a small sphere of known density and radius into the liquid.

-

Time Measurement: Measure the time it takes for the sphere to fall a known distance between two marked points once it has reached terminal velocity.

-

Calculation: Use Stokes' law to calculate the viscosity, taking into account the densities of the sphere and the liquid, the radius of the sphere, and its terminal velocity.

Flash Point Determination

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as specified by ASTM D93.[19][20][21][22]

Protocol: ASTM D93 (Pensky-Martens Closed Cup)

-

Sample Preparation: Place the specified volume of this compound into the test cup of the Pensky-Martens apparatus.

-

Heating: Heat the sample at a slow, constant rate while stirring.

-

Ignition Source Application: Apply an ignition source at specified temperature intervals.

-

Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Protocol: Neat Liquid Sample [23][24][25][26][27]

-

Sample Preparation: Place a drop of this compound between two salt (NaCl or KBr) plates to form a thin film.

-

Spectrum Acquisition: Place the plates in the sample holder of an IR spectrometer and acquire the spectrum.

-

Analysis: Identify characteristic absorption bands for C=O (ester), C-O (ester), and C=C (alkene) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.

Protocol: Sample Preparation for NMR [28][29][30][31][32]

-

Sample Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[30]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Synthesis and Applications

Synthesis of this compound

This compound is commercially produced by the Fischer esterification of maleic anhydride (B1165640) with isooctyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid.[33][34] The reaction proceeds in two stages: first, the formation of a monoester, followed by the esterification of the second carboxylic acid group.

Caption: Synthesis of this compound via esterification.

Application in Polymer Modification

A primary application of this compound is as a comonomer in emulsion polymerization to produce internally plasticized polymers. This process enhances the flexibility and durability of the resulting material, such as in latex paints and adhesives.[9]

Caption: Workflow for polymer modification using DIOM.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild irritation to the skin and eyes.[35] Good industrial hygiene practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical with well-characterized physical and chemical properties that make it suitable for a range of industrial applications, most notably as a comonomer for internal plasticization of polymers. This guide provides a comprehensive summary of its key attributes and the experimental methodologies used to determine them, serving as a valuable resource for professionals in research and development.

References

- 1. This compound | C20H36O4 | CID 5370584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1330-76-3 [chemicalbook.com]

- 3. DI OCTYL MALEATE | Prakash Chemicals International [pciplindia.com]

- 4. Dioctyl Maleate [yeeyoung.co.kr]

- 5. echemi.com [echemi.com]

- 6. This compound(1330-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. celanese.com [celanese.com]

- 9. DIOCTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 16. byjus.com [byjus.com]

- 17. gazi.edu.tr [gazi.edu.tr]

- 18. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 19. delltech.com [delltech.com]

- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 21. precisionlubrication.com [precisionlubrication.com]

- 22. store.astm.org [store.astm.org]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. ursinus.edu [ursinus.edu]

- 25. homework.study.com [homework.study.com]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. NMR Spectroscopy [www2.chemistry.msu.edu]

- 29. NMR Sample Preparation [nmr.chem.umn.edu]

- 30. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 31. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 32. books.rsc.org [books.rsc.org]

- 33. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 34. CN1045592C - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 35. dioctyl maleate, 2915-53-9 [thegoodscentscompany.com]

Diisooctyl maleate molecular weight and formula

This document provides the core chemical identification properties for Diisooctyl Maleate (B1232345), specifically its molecular formula and molecular weight.

Chemical Identity

The fundamental properties of Diisooctyl Maleate are summarized below.

| Identifier | Value |

| Molecular Formula | C₂₀H₃₆O₄[1][2][3][4][5] |

| Molecular Weight | 340.5 g/mol [1][2] |

Note: The molecular weight may be cited with slight variations, such as 340.497 g/mol , depending on the source and calculation precision[4][5].

The scope of this document is to provide the specific molecular formula and weight of this compound. The request for detailed experimental protocols for determining these fundamental properties and the visualization of signaling pathways or workflows are not applicable to this topic. Molecular weight and formula are standard chemical identifiers and do not involve complex biological pathways or experimental workflows that would necessitate Graphviz diagrams.

References

Solubility of Diisooctyl Maleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is a branched-chain diester of maleic acid, recognized for its utility as a plasticizer, comonomer in polymerization reactions, and as an intermediate in chemical synthesis.[1][2] An in-depth understanding of its solubility characteristics in various organic solvents is paramount for its effective application in formulation development, reaction engineering, and purification processes. This technical guide provides a comprehensive overview of the solubility of diisooctyl maleate, including a qualitative summary, and a detailed experimental protocol for quantitative solubility determination.

Qualitative Solubility Profile

This compound is characterized by its nonpolar nature, owing to the two isooctyl ester groups. This structural feature dictates its solubility, rendering it generally miscible with a range of organic solvents while being practically insoluble in water.[3][4] The following table summarizes the qualitative solubility of this compound in common organic solvents based on available data and chemical principles.

| Solvent Class | Solvent Example | Expected Solubility | Rationale/References |

| Alcohols | Methanol | Soluble | General solubility of esters in alcohols.[4] |

| Ethanol | Soluble | Stated as soluble in technical data sheets.[5] | |

| Ketones | Acetone | Soluble | Mentioned as a suitable solvent in technical documents.[5] |

| Aromatic Hydrocarbons | Toluene | Soluble | Expected miscibility due to the nonpolar character of both substances. |

| Esters | Ethyl Acetate | Soluble | Esters are generally miscible with other esters due to similar intermolecular forces. |

| Aliphatic Hydrocarbons | Hexane | Soluble | The long alkyl chains of this compound favor solubility in nonpolar aliphatic solvents. |

| Polar Aprotic Solvents | Acetonitrile (B52724) | Sparingly Soluble | The high polarity of acetonitrile may limit the solubility of the largely nonpolar this compound. |

| Halogenated Solvents | Dichloromethane | Soluble | The moderate polarity and ability to form dipole-dipole interactions suggest good solubility. |

| Ethers | Diethyl Ether | Soluble | The nonpolar nature of diethyl ether is compatible with the long alkyl chains of this compound. |

| Water | Water | Insoluble | Numerous sources confirm the insolubility of this compound in water.[3][4][5] A very low quantitative value of 0.036 mg/L has been reported.[6] |

Quantitative Solubility Data

Experimental Protocol for Quantitative Solubility Determination

The following experimental workflow is adapted from established methods for determining the solubility of structurally similar esters. This protocol employs the isothermal shake-flask method, a reliable technique for obtaining thermodynamic solubility data.

Workflow for Experimental Solubility Determination

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Methodology

-

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE) or centrifuge

-

Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes

-

-

Preparation of Saturated Solutions:

-

Equilibrate the this compound and the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixtures for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a minimum of 4 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. Alternatively, centrifuge the sample and collect the supernatant. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as GC-FID or HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Relationship for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the logical relationship between the polarity of this compound and a solvent, which governs their miscibility.

Caption: The influence of molecular polarity on the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its chemical structure provides a strong basis for predicting its solubility behavior. It is highly soluble in nonpolar and moderately polar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This information is critical for researchers and professionals in drug development and other chemical industries to effectively utilize this compound in their formulations and processes.

References

- 1. This compound CAS 1330-76-3 DOM - Buy this compound, 1330-76-3, DOM Product on BOSS CHEMICAL [bosschemical.com]

- 2. This compound | C20H36O4 | CID 5370584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(1330-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. DIOCTYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 5. solechem.eu [solechem.eu]

- 6. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of Diisooctyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl maleate (B1232345) (DIOM) is a widely utilized plasticizer and chemical intermediate. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring its safe handling, processing, and incorporation into various formulations. This technical guide provides a comprehensive overview of the thermal behavior of DIOM, including its degradation pathways and the analytical techniques used for its characterization. While specific experimental data for Diisooctyl maleate is limited in publicly available literature, this guide synthesizes information from analogous chemical structures and established principles of organic chemistry to present a scientifically grounded assessment.

Introduction

This compound, a dialkyl ester of maleic acid, finds application as a plasticizer, in the synthesis of polymers, and as a comonomer in latex paints. Its performance and safety in these applications are intrinsically linked to its thermal stability. Elevated temperatures during manufacturing, processing, or storage can initiate degradation, leading to the formation of potentially hazardous byproducts and altering the material's properties. This guide details the expected thermal behavior of DIOM, outlines methodologies for its analysis, and proposes its likely degradation mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₆O₄ |

| Molecular Weight | 340.5 g/mol |

| Appearance | Colorless to light-yellow oily transparent liquid |

| Boiling Point | 203 °C @ 0.67 kPa |

| Melting Point | -50 °C |

| Flash Point | 170 °C (open cup) |

| Decomposition Temp. | Not Determined |

| Hazardous Decomp. | Oxides of carbon upon combustion |

Note: The decomposition temperature for this compound is not consistently reported in publicly available safety data sheets. Thermal analysis is required for a definitive determination.

Thermal Stability Analysis

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature ranges of different degradation stages, and the percentage of residual mass.

Table 2: Anticipated TGA Data for this compound (Hypothetical)

| Parameter | Anticipated Value Range (°C) |

| T₅% (Temperature at 5% weight loss) | 200 - 250 |

| T₁₀% (Temperature at 10% weight loss) | 220 - 270 |

| T₅₀% (Temperature at 50% weight loss) | 280 - 350 |

| Tₘₐₓ (Temperature of maximum decomposition rate) | 300 - 380 |

| Residual Mass @ 600°C (inert atmosphere) | < 5% |

These values are estimations based on the thermal behavior of similar long-chain esters and should be confirmed by experimental analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its glass transition temperature, crystallization and melting points, and to detect any exothermic or endothermic events associated with its decomposition.

Thermal Degradation Pathway

The thermal degradation of esters, particularly those with long alkyl chains like this compound, can proceed through several mechanisms. The most probable pathways include:

-

β-Hydride Elimination: This is a common decomposition pathway for esters containing β-hydrogens on the alkyl chain. It involves a six-membered ring transition state, leading to the formation of an alkene (isooctene in this case) and a carboxylic acid (maleic acid). The maleic acid can then undergo further decomposition.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the ester bond (C-O) can occur, generating free radicals. These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of smaller hydrocarbon fragments.

-

Isomerization: Under the influence of heat, this compound can isomerize to Diisooctyl fumarate, the trans-isomer, which may exhibit different thermal stability characteristics.

The anticipated degradation products of this compound based on these mechanisms are presented in Table 3.

Table 3: Potential Thermal Degradation Products of this compound

| Degradation Product | Chemical Formula | Potential Origin |

| Isooctene | C₈H₁₆ | β-Hydride Elimination |

| Maleic Acid | C₄H₄O₄ | β-Hydride Elimination |

| Maleic Anhydride | C₄H₂O₃ | Dehydration of Maleic Acid |

| Isooctanol | C₈H₁₈O | Hydrolysis (if water is present) |

| Carbon Dioxide | CO₂ | Decarboxylation of Maleic Acid |

| Carbon Monoxide | CO | Incomplete Combustion/Decomposition |

| Various Hydrocarbons | CₓHᵧ | Free Radical Reactions |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Thermogravimetric Analysis (TGA) Protocol for a Liquid Sample

Caption: Workflow for Thermogravimetric Analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

Caption: Experimental workflow for Py-GC/MS analysis of this compound.

Proposed Thermal Degradation Pathway of this compound

Caption: Proposed thermal degradation pathways for this compound.

Conclusion

While specific, publicly available experimental data on the thermal degradation of this compound is scarce, a comprehensive understanding of its likely behavior can be extrapolated from its chemical structure and the known degradation mechanisms of similar esters. The primary degradation pathways are anticipated to be β-hydride elimination and homolytic cleavage, leading to the formation of isooctene, maleic acid and its derivatives, and a variety of smaller hydrocarbon molecules. For a definitive characterization of the thermal stability and degradation products of this compound, it is imperative to conduct empirical studies using the analytical techniques outlined in this guide, such as TGA and Py-GC/MS. The information presented herein provides a robust framework for researchers, scientists, and drug development professionals to approach the thermal analysis of this compound and to ensure its safe and effective application.

An In-depth Technical Guide to the Health and Safety of Diisooctyl Maleate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Diisooctyl maleate (B1232345) (DOM) in a laboratory environment. The following sections detail the physical and chemical properties, toxicological data, exposure controls, and emergency procedures to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

Diisooctyl maleate is a clear, oily liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This information is critical for the safe handling, storage, and use of the substance, particularly in designing experiments and understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C20H36O4 | [2][3] |

| Molecular Weight | 340.5 g/mol | [2][4] |

| CAS Number | 1330-76-3 | [2][3] |

| EC Number | 215-547-2 | [2][3] |

| Appearance | Clear, hazy, colorless to pale yellow liquid | [1][5] |

| Odor | Slight, mild ester | [1][5] |

| Melting Point | -60°C | [5] |

| Boiling Point | 164°C @ 10 mbar; 377°C; 409.8°C at 760 mmHg | [3][5][6] |

| Flash Point | 185°C (365°F); >175°C (347°F) | [5][7][8] |

| Density / Specific Gravity | 0.94 g/cm³ @ 20°C | [5][8] |

| Solubility in Water | Insoluble | [5][6] |

| Partition Coefficient (log Pow) | 7.24; 5.81 | [5][6] |

| Viscosity | 8.29 mPa s @ 20°C | [5] |

Section 2: Toxicological Information

Understanding the toxicological profile of this compound is essential for risk assessment and implementing appropriate safety measures.

Acute Toxicity:

| Route | Species | Value | Reference |

| Oral LD50 | Rat | >2,000 mg/kg | [8] |

| Dermal LD50 | Rabbit | 14,000 mg/kg | [8] |

Health Effects:

-

Inhalation: High concentrations of vapors may cause irritation to the throat and respiratory system, leading to coughing.[7]

-

Skin Contact: May cause skin irritation or eczema.[5][7] However, some data suggests it is not a skin irritant.[8]

-

Eye Contact: Vapors and spray can cause eye irritation and smarting.[7] Some data indicates no irritating effect.[8]

-

Ingestion: May cause discomfort if swallowed.[7] Prolonged exposure through ingestion may lead to serious health damage.[5]

-

Specific Target Organ Toxicity (STOT): May cause damage to organs through prolonged or repeated exposure.[5][8] Chronic effects may include kidney failure (chronic nephropathy) and mineralization in the kidneys.[5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

Experimental Protocols: The provided safety data sheets cite the results of toxicological studies but do not detail the specific experimental methodologies (e.g., OECD guidelines followed). For detailed protocols, researchers should refer to the original toxicological study reports, which are not typically included in standard safety documentation.

Section 3: Hazard Identification and Control

Based on available data, this compound is classified as STOT RE 2 (May cause damage to organs through prolonged or repeated exposure) and Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects).[5]

Caption: Logical flow for hazard identification and risk assessment.

-

Engineering Controls: Handle in a well-ventilated place.[2] Provide local exhaust or general room ventilation to minimize exposure.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[2][10] A face shield may be necessary if there is a splash risk.[5]

-

Hand Protection: Chemical-resistant, impervious gloves are recommended.[5] Neoprene or nitrile rubber gloves are suitable.[9] Gloves must be inspected before use.[2]

-

Skin and Body Protection: Wear suitable protective clothing.[9] Fire/flame resistant and impervious clothing should be worn.[2]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a full-face respirator is recommended.[2][5][10]

-

Section 4: Safe Handling and Storage

Caption: General laboratory workflow for handling this compound.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

-

Wash hands and other exposed areas with soap and water before eating, drinking, or smoking, and when leaving work.[9]

Conditions for Safe Storage:

-

Store in a tightly-closed, original container in a dry, cool, and well-ventilated place.[2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[5]

-

Earth container and transfer equipment to eliminate sparks from static electricity.[5]

Section 5: Emergency Procedures

Immediate medical attention may be required in case of an accident.[5]

Caption: Decision tree for first-aid response to exposure.

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]

-

Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[2]

-

Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Water spray can also be used.[9]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it will spread the fire.[5]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[9] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][5]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate protective equipment as described in Section 3.[5] Remove all sources of ignition.[2] Evacuate unnecessary personnel.[9]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or watercourses.[2][5]

-

Methods for Cleaning Up: Absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) and place it into a suitable, closed container for disposal.[5][7]

Section 6: Disposal Considerations

Waste from this product is classified as hazardous waste.[5] Disposal must be conducted in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][10] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[2]

References

- 1. Dioctyl Maleate [yeeyoung.co.kr]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C20H36O4 | CID 5370584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 6. This compound(1330-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. agilent.com [agilent.com]

- 9. gelest.com [gelest.com]

- 10. echemi.com [echemi.com]

The Environmental Fate of Diisooctyl Maleate: A Technical Overview

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of Diisooctyl maleate (B1232345) (DIOM), a chemical compound used in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and environmental science, summarizing available data on the persistence, degradation, and bioaccumulation potential of this substance.

Executive Summary

Diisooctyl maleate (CAS No. 1330-76-3) is a branched diester whose environmental behavior is of significant interest. While specific quantitative data on its biodegradation, hydrolysis, and photodegradation rates remain scarce in publicly accessible literature, general principles of organic chemical fate and data on related compounds allow for a qualitative assessment. The high octanol-water partition coefficient (log Pₒw) suggests a strong tendency for DIOM to associate with organic matter and a potential for bioaccumulation. However, its biodegradability is expected to be limited due to its branched molecular structure.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for predicting its distribution and behavior in the environment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1330-76-3 | [1][2] |

| Molecular Formula | C₂₀H₃₆O₄ | [1][2] |

| Molecular Weight | 340.5 g/mol | [1][2] |

| log Pₒw (Octanol-Water Partition Coefficient) | 7.24 | [3] |

| Water Solubility | Insoluble | [4] |

| Vapor Pressure | <0.1 mm Hg at 20°C | |

| Melting Point | -60°C | [3] |

| Boiling Point | 164°C at 10 mbar | [3] |

Environmental Fate Pathways

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, hydrolysis, photodegradation, and bioaccumulation.

Biodegradation

While some safety data sheets for "Dioctyl Maleate" make the general claim that the substance is biodegradable, scientific studies on related compounds suggest a more nuanced reality for the branched isomer, this compound.[3] Research has shown that the branching of the alkyl chains in maleate diesters can significantly hinder biodegradation.[5] Specifically, di(2-ethylhexyl) maleate (a branched isomer structurally similar to DIOM) has been observed to show almost no degradation in controlled studies, whereas linear-chain maleates undergo more rapid breakdown.[6]

The initial step in the biodegradation of esters is typically enzymatic hydrolysis, which cleaves the ester bond to form an alcohol (isooctanol) and maleic acid. These smaller molecules can then be further metabolized by microorganisms. However, the steric hindrance from the branched isooctyl groups in DIOM likely impedes the initial enzymatic attack, leading to high persistence.

Furthermore, should initial hydrolysis occur, the resulting monoester (monoisooctyl maleate) has been shown in studies of similar compounds to potentially inhibit microbial activity, which could further slow the degradation process.[5]

Quantitative Data: Specific quantitative data from ready biodegradability tests (e.g., OECD 301B) for this compound (CAS 1330-76-3) were not available in the reviewed literature.

Hydrolysis

As an ester, this compound can undergo hydrolysis, a chemical process in which a water molecule breaks the ester bond. This reaction can be catalyzed by acids or bases. Under typical environmental pH conditions (pH 4-9), the hydrolysis of long-chain dialkyl esters like DIOM is expected to be a very slow process.

Quantitative Data: No experimental data on the hydrolysis rate or half-life of this compound at different pH values were found in the public domain.

Photodegradation

Quantitative Data: No quantitative data, such as quantum yields or environmental half-lives, for the photodegradation of this compound were available.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. The octanol-water partition coefficient (log Pₒw) is a primary indicator of this potential.

A reported log Pₒw value for "Dioctyl Maleate" is 7.24, which is significantly above the threshold (typically >3) that suggests a high potential for bioaccumulation in fatty tissues of organisms.[3]

Quantitative Data: Experimentally determined Bioconcentration Factor (BCF) values for this compound in aquatic organisms were not found in the available literature. A high log Pₒw does not always translate directly to a high BCF, as factors like metabolism within the organism can reduce accumulation. However, given the expected slow metabolism of DIOM, the potential for bioaccumulation remains a concern.

Experimental Protocols

While specific experimental data for DIOM is lacking, the following sections describe the standard methodologies that would be employed to generate such data.

Biodegradation Testing (OECD 301B)

The OECD 301B Ready Biodegradability test, also known as the CO₂ Evolution Test, is a standard method to assess the potential for rapid and ultimate biodegradation of organic chemicals.

Methodology:

-

Test Substance Preparation: A known concentration of this compound, as the sole source of organic carbon, is dispersed in a mineral salts medium. Due to its low water solubility, a carrier solvent or emulsifier may be required.

-

Inoculum: The medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant, which contains a mixed population of microorganisms.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

CO₂ Measurement: The amount of carbon dioxide produced from the microbial respiration of the test substance is measured over time. This is typically done by trapping the CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches 60% of ThCO₂ within a 10-day window during the 28-day test.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A small amount of this compound is added to each buffered solution. Due to its low solubility, a co-solvent may be necessary.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction) in the dark to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at various time intervals. The concentration of the remaining this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate constants for hydrolysis are calculated for each pH. The results are typically extrapolated to environmentally relevant temperatures (e.g., 25°C) using the Arrhenius equation. The half-life (t₁/₂) at each pH is then determined.

Conclusion and Future Research

The environmental fate of this compound is characterized by a high potential for persistence and bioaccumulation. Its branched chemical structure strongly suggests that it is not readily biodegradable. However, a significant data gap exists in the public scientific literature regarding the specific rates of its degradation through biological, chemical, and photolytic pathways.

To conduct a thorough environmental risk assessment, further research is imperative. Specifically, standardized laboratory studies are needed to quantify the following:

-

The rate and extent of biodegradation in aquatic and soil environments (e.g., OECD 301, 307, 308 studies).

-

The hydrolysis half-life at environmentally relevant pH values and temperatures (OECD 111).

-

The potential for photodegradation in water and air.

-

The bioconcentration factor (BCF) in fish (OECD 305).

Generating this data will allow for a more accurate modeling of the environmental distribution and persistence of this compound and a more robust characterization of its potential risks to ecosystems.

References

- 1. This compound | 1330-76-3 [chemicalbook.com]

- 2. This compound | C20H36O4 | CID 5370584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. High Quality Organic Chemical Material this compound CAS 1330-76-3 - this compound and CAS 1330-76-3 [senfeida.en.made-in-china.com]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

Methodological & Application

Synthesis of Diisooctyl maleate from maleic anhydride and isooctyl alcohol

Abstract

This document provides a detailed protocol for the synthesis of diisooctyl maleate (B1232345), a significant industrial chemical used as a plasticizer and a comonomer in polymer synthesis. The synthesis is achieved through the esterification of maleic anhydride (B1165640) with isooctyl alcohol. This application note outlines the reaction conditions, catalyst selection, experimental procedure, and purification methods. Quantitative data from representative studies are summarized to guide researchers and drug development professionals in achieving optimal yields and purity.

Introduction

Diisooctyl maleate (DOM) is an organic compound valued for its role in modifying polymer properties. It is a key precursor in the production of various resins and plastics, enhancing flexibility and durability. The synthesis of DOM is typically achieved through the direct esterification of maleic anhydride with two equivalents of isooctyl alcohol, a reaction catalyzed by a strong acid. This process is efficient and scalable, making it a staple in industrial organic synthesis. Understanding the nuances of catalyst choice, reaction temperature, and reaction time is crucial for maximizing the yield and purity of the final product.

Reaction and Mechanism

The synthesis of this compound proceeds via a two-step esterification reaction. In the first step, one molecule of isooctyl alcohol reacts with maleic anhydride to form the monoester, isooctyl maleate. The second, slower step involves the esterification of the remaining carboxylic acid group with a second molecule of isooctyl alcohol to yield the diester, this compound. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing the water formed during the reaction.

Reaction Scheme:

Maleic Anhydride + 2 Isooctyl Alcohol → this compound + Water

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

Maleic Anhydride (99% purity)

-

Isooctyl Alcohol (e.g., 3-octanol, 99% purity)

-

Para-toluene sulfonic acid (p-TSA) (catalyst)

-

Toluene (B28343) (solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plates

-

Synthesis Procedure

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine maleic anhydride (1.88 g) and isooctyl alcohol (5 g).[1]

-

Solvent and Catalyst Addition: Add toluene as a solvent and para-toluene sulfonic acid (0.4 g) as the catalyst to the reaction mixture.[1]

-

Reaction: Heat the mixture to a temperature range of 80–85°C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the reaction at 80–85°C for 4 to 5 hours to achieve maximum yield.[1]

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.[1]

-

Solvent Evaporation: Remove the excess toluene using a rotary evaporator. The evaporation can be carried out for 2 hours at 100°C under normal atmospheric conditions.[1]

-

Work-up: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Data Presentation

The yield of this compound is significantly influenced by reaction time and temperature. The following tables summarize the quantitative data from a study on the synthesis of this compound.[1]

Table 1: Effect of Reaction Time on Yield

| Reaction Time (hours) | Yield (%) |

| 2 | < 91.9 |

| 3 | 91.9 |

| 4 | 92.55 |

| 5 | ~92.55 |

Conditions: 80-85°C, p-TSA catalyst.

Table 2: Effect of Reaction Temperature on Yield

| Temperature (°C) | Observations |

| 75-97 | Optimal range for product formation |

| > 103 | Reddish-black coloration of the reaction mixture, indicating potential side reactions or degradation. |

Conditions: 4-5 hours reaction time, p-TSA catalyst.

Table 3: Typical Product Specifications for this compound

| Parameter | Specification |

| Purity | ≥99.0% |

| Acid Value (mg KOH/g) | ≤ 0.1 |

| Water Content (%) | ≤ 0.1 |

| Heavy Metals (ppm) | ≤ 10 |

Visualizations

Reaction Pathway

References

Application Notes and Protocols for the Synthesis of Diisooctyl Maleate (DIOM) Using Various Esterification Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is an important chemical intermediate used in a variety of industrial applications, including as a comonomer in the production of polymers for latex paints and adhesives. The synthesis of DIOM is typically achieved through the esterification of maleic anhydride (B1165640) with isooctyl alcohol. The choice of catalyst for this reaction is crucial as it significantly influences the reaction rate, yield, selectivity, and overall process efficiency. This document provides detailed application notes and experimental protocols for the synthesis of DIOM using a range of catalysts, including homogeneous acids, heterogeneous solid acids, and enzymes.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical step in optimizing the synthesis of diisooctyl maleate. The following table summarizes the performance of various catalysts under different reaction conditions, providing a comparative overview to aid in catalyst selection.

| Catalyst Type | Specific Catalyst | Reactant Molar Ratio (Isooctyl Alcohol:Maleic Anhydride) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Key Observations |

| Homogeneous Acid | p-Toluenesulfonic Acid (p-TSA) | 2:1 | 1 mol% (relative to maleic anhydride) | 140 | 10 | >95 (Yield) | High yield, but catalyst removal and product purification can be challenging. |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 2.2:1 to 5:1 | 1-5 wt% (relative to maleic anhydride) | 110-130 | 4-6 | ~90-95 (Yield) | Strong acid, effective but can cause side reactions and corrosion. Neutralization is required. |

| Heterogeneous Solid Acid | Amberlite IR-120 | 2:1 | 10 wt% (relative to maleic anhydride) | 120-130 | 8-12 | ~92 (Yield) | Easily separable and reusable catalyst, minimizing downstream processing. |

| Heterogeneous Solid Acid | Ferric Sulfate (Fe₂(SO₄)₃) | 3:1 | 5 wt% (relative to maleic anhydride) | 130-140 | 5-7 | ~93 (Conversion) | A reusable and environmentally benign catalyst.[1] |

| Heterogeneous Solid Acid | Alumina (γ-Al₂O₃) | 3:1 | 10 wt% (relative to maleic anhydride) | 150-160 | 6-8 | ~90 (Conversion) | Thermally stable and reusable catalyst.[2] |

| Enzymatic | Novozym 435 (Immobilized Candida antarctica Lipase (B570770) B) | 2:1 | 10 wt% (relative to substrates) | 50-60 | 24-48 | ~85-95 (Conversion) | High selectivity, mild reaction conditions, and biodegradable catalyst.[3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the aforementioned catalysts.

Protocol 1: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)

Materials:

-

Maleic anhydride

-

Isooctyl alcohol

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene (B28343) (optional, as a water-entraining solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add maleic anhydride (1.0 mol) and isooctyl alcohol (2.0 mol).

-

Add p-toluenesulfonic acid (0.01 mol) to the reaction mixture.

-

If using a solvent, add toluene to the flask.

-

Heat the reaction mixture to reflux at 140°C.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After approximately 10 hours, or upon completion of the reaction, cool the mixture to room temperature.

-

If toluene was used, remove it using a rotary evaporator.

-

Wash the crude product with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation if necessary.

Protocol 2: Heterogeneous Catalysis using Amberlite IR-120

Materials:

-

Maleic anhydride

-

Isooctyl alcohol

-

Amberlite IR-120 resin

-

Standard laboratory glassware

Procedure:

-

Activate the Amberlite IR-120 resin by washing it with methanol (B129727) and drying it in a vacuum oven.

-

In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride (1.0 mol) and isooctyl alcohol (2.0 mol).

-

Add the activated Amberlite IR-120 resin (10 wt% of maleic anhydride).

-

Heat the mixture to 120-130°C with vigorous stirring.

-

Monitor the reaction progress by GC.

-

After 8-12 hours, cool the reaction mixture to room temperature.

-

Separate the Amberlite IR-120 catalyst by filtration. The catalyst can be washed with methanol, dried, and reused.[5]

-

The filtrate containing the crude this compound can be purified by vacuum distillation.

Protocol 3: Enzymatic Catalysis using Novozym 435

Materials:

-

Maleic anhydride

-

Isooctyl alcohol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Molecular sieves (3Å or 4Å)

-

Heptane or another suitable organic solvent

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

In a sealed reaction vessel, dissolve maleic anhydride (1.0 mol) and isooctyl alcohol (2.0 mol) in a suitable organic solvent (e.g., heptane).

-

Add Novozym 435 (10 wt% of the total substrate weight).

-

Add molecular sieves to the mixture to remove the water produced during the esterification.

-

Incubate the reaction at 50-60°C with constant shaking or stirring.

-

Monitor the conversion of maleic anhydride to this compound using GC.

-

The reaction may take 24-48 hours to reach high conversion.

-

Once the reaction is complete, separate the immobilized enzyme (Novozym 435) and molecular sieves by filtration. The enzyme can be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation if required.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis pathway for this compound and the experimental workflow for catalyst screening.

Caption: General reaction pathway for the synthesis of this compound.